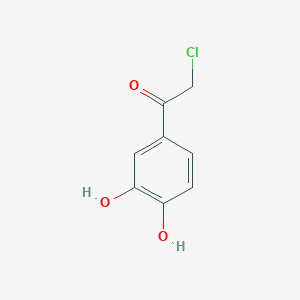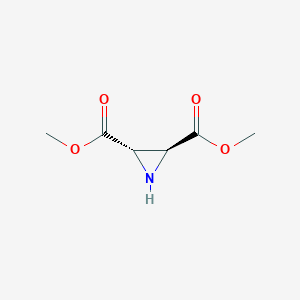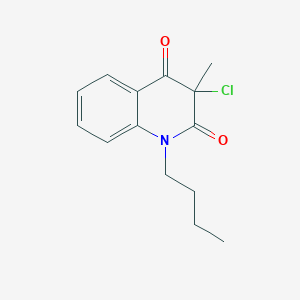
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, also known as BCMTQ, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. BCMTQ is a heterocyclic compound that contains both a quinoline and a lactam ring, and its unique structure makes it a promising candidate for use in various research fields.
Mécanisme D'action
The mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is not fully understood. However, it has been suggested that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may act as an inhibitor of certain enzymes involved in disease processes. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione may also have antioxidant properties, which could contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
Research studies have shown that 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has a range of biochemical and physiological effects. For example, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to induce apoptosis (cell death) in cancer cells, which could make it a promising candidate for the development of cancer treatments. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is its unique structure, which makes it a promising candidate for use in various research fields. Additionally, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is that its mechanism of action is not fully understood, which could limit its potential applications.
Orientations Futures
There are several future directions for research involving 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione. One potential direction is to further investigate its potential as a lead compound for the development of new drugs. Additionally, future studies could focus on elucidating the mechanism of action of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could provide insights into its potential therapeutic effects. Finally, research could also focus on developing novel synthetic methods for 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione, which could make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione involves a multistep process that begins with the reaction of 3-chloro-1-butanol with methyl anthranilate. This reaction produces the intermediate compound, 1-butyl-3-chloro-3-methyl-2-oxoindoline. This intermediate is then treated with sodium hydride and 2,4-pentanedione to produce the final product, 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione.
Applications De Recherche Scientifique
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been used in various scientific research studies due to its unique properties. One of the primary applications of 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione is in the field of medicinal chemistry. 1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione has been shown to have potential as a lead compound for the development of new drugs that target various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
144603-21-4 |
|---|---|
Nom du produit |
1-Butyl-3-chloro-3-methyl-1,2,3,4-tetrahydroquinoline-2,4-dione |
Formule moléculaire |
C14H16ClNO2 |
Poids moléculaire |
265.73 g/mol |
Nom IUPAC |
1-butyl-3-chloro-3-methylquinoline-2,4-dione |
InChI |
InChI=1S/C14H16ClNO2/c1-3-4-9-16-11-8-6-5-7-10(11)12(17)14(2,15)13(16)18/h5-8H,3-4,9H2,1-2H3 |
Clé InChI |
RNLSUJNFHAQNSI-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=O)C(C1=O)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



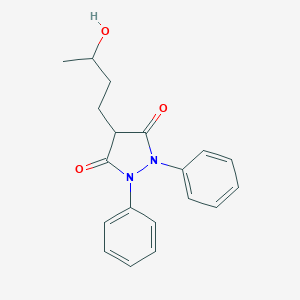
![[(2S,6S)-1-methyl-6-propan-2-yl-3,6-dihydro-2H-pyridin-2-yl]methanol](/img/structure/B119092.png)
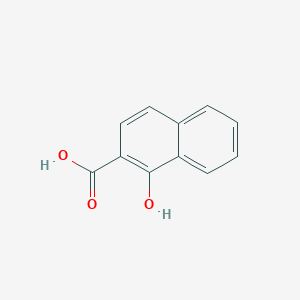
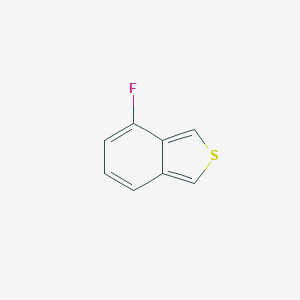
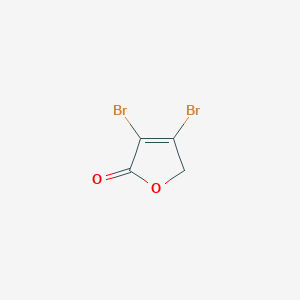
![3-Hydroxythieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B119101.png)
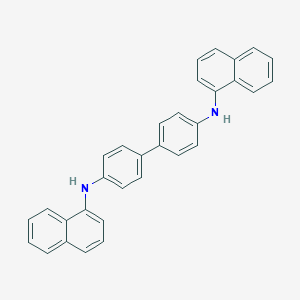
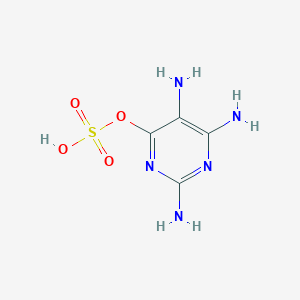
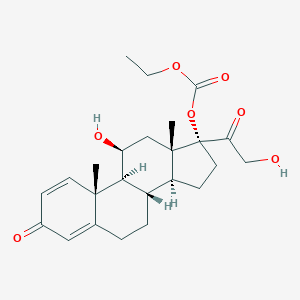
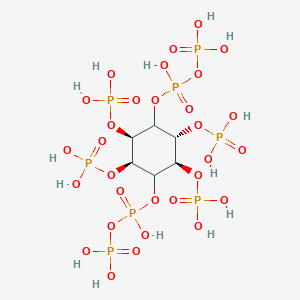
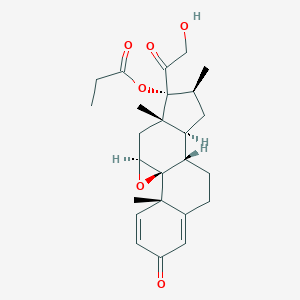
![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)
